molecular formula C27H37N3O2 B15194056 ((11)C)(-)-Rway CAS No. 914804-13-0

((11)C)(-)-Rway

Cat. No.: B15194056
CAS No.: 914804-13-0
M. Wt: 434.6 g/mol
InChI Key: JUAVWMUCGPXXJV-GRFJFSLWSA-N
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Description

((11)C)(-)-Rway is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is labeled with carbon-11, a radioactive isotope of carbon with a half-life of approximately 20.4 minutes. This compound is particularly valuable in neuroscience research for studying serotonin receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((11)C)(-)-Rway typically involves the incorporation of carbon-11 into the molecular structure. One common method is the methylation of a precursor compound using [11C]methyl iodide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions are carefully controlled to ensure high radiochemical yield and purity.

Industrial Production Methods

Industrial production of this compound involves the use of automated synthesis modules designed for radiopharmaceutical production. These modules allow for the precise control of reaction parameters and ensure reproducibility. The production process includes the generation of carbon-11 via a cyclotron, followed by its incorporation into the precursor compound through a series of chemical reactions.

Chemical Reactions Analysis

Types of Reactions

((11)C)(-)-Rway undergoes several types of chemical reactions, including:

    Substitution: Replacement of a functional group in the precursor with a carbon-11 labeled group.

    Oxidation and Reduction: These reactions are less common but can be used to modify the chemical structure of the compound.

Common Reagents and Conditions

    Methylation: [11C]methyl iodide, sodium hydroxide, dimethyl sulfoxide (DMSO).

    Substitution: Various halides or triflates as leaving groups, with carbon-11 labeled reagents.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired modification.

Major Products

The major product of these reactions is this compound itself, with high radiochemical purity and specific activity suitable for PET imaging studies.

Scientific Research Applications

((11)C)(-)-Rway is extensively used in scientific research, particularly in the following areas:

    Neuroscience: Studying the distribution and density of serotonin receptors in the brain.

    Psychiatry: Investigating the role of serotonin receptors in various psychiatric disorders, such as depression and anxiety.

    Pharmacology: Evaluating the binding affinity and efficacy of new drugs targeting serotonin receptors.

    Drug Development: Assisting in the development of new therapeutic agents by providing insights into receptor interactions and occupancy.

Mechanism of Action

((11)C)(-)-Rway exerts its effects by binding to serotonin receptors in the brain. The carbon-11 isotope emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization and quantification of serotonin receptor distribution. The molecular targets of this compound are primarily the 5-HT1A receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    ((11)C)WAY-100635: Another carbon-11 labeled compound used for imaging serotonin receptors.

    ((18)F)MPPF: A fluorine-18 labeled compound used for similar purposes in PET imaging.

    ((11)C)DASB: Used for imaging serotonin transporter sites.

Uniqueness

((11)C)(-)-Rway is unique due to its high selectivity and affinity for 5-HT1A receptors, making it an excellent tool for studying these receptors in vivo. Its relatively short half-life allows for multiple imaging sessions within a short period, providing dynamic insights into receptor function and drug interactions.

Properties

CAS No.

914804-13-0

Molecular Formula

C27H37N3O2

Molecular Weight

434.6 g/mol

IUPAC Name

(2S)-1-(azepan-1-yl)-4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one

InChI

InChI=1S/C27H37N3O2/c1-32-26-14-8-7-13-25(26)29-21-19-28(20-22-29)18-15-24(23-11-5-4-6-12-23)27(31)30-16-9-2-3-10-17-30/h4-8,11-14,24H,2-3,9-10,15-22H2,1H3/t24-/m0/s1/i1-1

InChI Key

JUAVWMUCGPXXJV-GRFJFSLWSA-N

Isomeric SMILES

[11CH3]OC1=CC=CC=C1N2CCN(CC2)CC[C@@H](C3=CC=CC=C3)C(=O)N4CCCCCC4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(C3=CC=CC=C3)C(=O)N4CCCCCC4

Origin of Product

United States

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